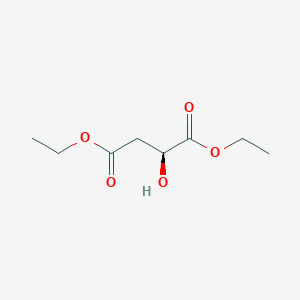

Diethyl L-malate

Description

Properties

IUPAC Name |

diethyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKNUORWMCINMRB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044098 | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-84-9 | |

| Record name | Diethyl L-malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl L-malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL L-MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6754Q2AK3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl L-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Diethyl L-malate, a versatile chiral molecule with applications in organic synthesis and potentially in drug development. The information is presented to be a valuable resource for researchers and professionals working with this compound.

Chemical Identity and Structure

This compound, also known as L-(-)-Malic acid diethyl ester, is the diethyl ester of L-malic acid.[1] Its chemical structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group at the second carbon and ethyl esters at both carboxylic acid positions.

-

IUPAC Name: diethyl (2S)-2-hydroxybutanedioate[2]

-

Synonyms: L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester, diethyl (S)-2-hydroxysuccinate[1][2][3][4]

-

Molecular Weight: 190.19 g/mol

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound for easy reference and comparison.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid/oil | [1][3] |

| Melting Point | -168°C | [5] |

| Specific Gravity | 1.1280 (20/4℃) | [3] |

| Density | 1.13 g/mL, 1.149 g/mL, 1.128 g/mL at 25°C | [3][5] |

| Refractive Index | 1.4330 to 1.4370, 1.446 | [3][5] |

Table 2: Spectroscopic and Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 253°C, 281.6°C at 760 mmHg, 122-124°C at 12 mmHg | [3][5] |

| Flash Point | 85°C, 185°F (85°C) | [5][6] |

| Optical Rotation (α) | -10.18°, -10.0 to -13.0 deg (neat) | [1][3] |

| pKa | 12.35 ± 0.20 (Predicted) | [3] |

| Dielectric Constant | 9.5 (20℃) | [3] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| Water | Soluble | [6][7] |

| Alcohol | Miscible | [7] |

| Oil | Miscible | [7] |

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of L-malic acid with ethanol in the presence of a catalyst.[3][4]

Detailed Methodology:

-

Reaction Setup: L-malic acid (80 g, 600 mmol) is dissolved in anhydrous ethanol (500 mL).[3][4] The solution is cooled to 0°C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (100 mL, 1.5 mol) is added slowly and dropwise to the cooled solution.[3][4]

-

Reaction Completion: The reaction mixture is allowed to proceed to completion. Upon completion, the solvent is removed by concentration under reduced pressure.[4]

-

Extraction: The resulting residue is extracted with ethyl acetate (3 x 1000 mL).[4]

-

Washing: The combined organic phases are washed sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and then concentrated.[4]

-

Purification: The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to yield pure Diethyl (S)-2-hydroxysuccinate.[4]

3.2. Characterization

The synthesized this compound can be characterized using various analytical techniques.

-

¹H NMR Spectroscopy: The structure can be confirmed by ¹H NMR. A reference spectrum in CDCl₃ shows characteristic peaks at δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

-

Gas Chromatography (GC): Purity can be assessed using gas chromatography, with expected purity levels greater than 97.0%.[1]

Applications in Research and Development

This compound serves as a valuable chiral building block in organic synthesis. It is utilized as a reagent in the stereoselective synthesis of complex molecules, such as crucigasterin A, which has shown antitumor activity.[3][4] Its fruity aroma also leads to its use as a flavoring agent in the food industry.[8]

Visualizations

5.1. Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

References

- 1. Diethyl L-(-)-Malate | 691-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound CAS#: 691-84-9 [m.chemicalbook.com]

- 4. This compound | 691-84-9 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. diethyl malate, 7554-12-3 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. Diethyl malate | 7554-12-3 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diethyl L-malate: Molecular Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in organic synthesis. This document details its molecular structure, physicochemical properties, and key experimental methodologies for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Molecular Identity and Structure

This compound is the diethyl ester of L-malic acid. Its stereochemistry is a critical feature, making it a valuable precursor in the synthesis of complex chiral molecules.

-

Molecular Formula: C₈H₁₄O₅

-

IUPAC Name: diethyl (2S)-2-hydroxybutanedioate

-

CAS Number: 691-84-9

-

Synonyms: L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester, (2S)-2-hydroxysuccinic acid diethyl ester[1][2]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 190.19 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 122-124 °C at 12 mmHg | [5] |

| Density | 1.128 g/mL at 25 °C | [5] |

| Specific Rotation [α]²⁰/D | -10.0 to -13.0° (neat) | [1][4] |

| Refractive Index | 1.4330 to 1.4360 | [5] |

| Flash Point | 85 °C | [1][4] |

| Solubility | Soluble in chloroform and methanol (slightly) | [6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for obtaining high-purity material and ensuring accurate characterization.

A common and effective method for the synthesis of this compound is the Fischer esterification of L-malic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL). Cool the solution to 0 °C in an ice bath.[3]

-

Esterification: Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the cooled solution. After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and continue stirring overnight.[3]

-

Workup: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 x 1000 mL). Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to yield pure Diethyl (S)-2-hydroxysuccinate (this compound).[3]

References

IUPAC name for Diethyl L-malate

An In-Depth Technical Guide to Diethyl L-malate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a diester of L-malic acid, is a chiral molecule of significant interest in organic synthesis and as a building block for complex chemical structures. Its stereochemistry and functional groups make it a valuable precursor in the synthesis of various bioactive compounds and pharmaceuticals. This document provides a comprehensive overview of this compound, including its chemical properties, synthesis protocols, and applications relevant to the scientific and drug development community. The is diethyl (2S)-2-hydroxybutanedioate [1].

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid. Its properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference(s) |

| IUPAC Name | diethyl (2S)-2-hydroxybutanedioate | [1] |

| Synonyms | (2S)-2-hydroxysuccinic acid diethyl ester, Diethyl-L-malate, L-(-)-Apple Acid Diethyl Ester, L-(-)-Malic Acid Diethyl Ester | [1] |

| CAS Number | 691-84-9 | [1] |

| Molecular Formula | C₈H₁₄O₅ | [1][2] |

| Molecular Weight | 190.19 g/mol | [2][3][4] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >97.0% (GC) | |

| Optical Rotation [α]²⁵D | -10.0 to -13.0 deg (neat) | |

| Boiling Point (est.) | 242°C | [2] |

| Flash Point (est.) | 112.8 °C | [2] |

| SMILES | CCOC(=O)C--INVALID-LINK--C(=O)OCC | [5] |

| InChI Key | VKNUORWMCINMRB-LURJTMIESA-N | [6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of L-malic acid. Below are detailed protocols for its preparation.

Protocol 1: Esterification of L-Malic Acid with Thionyl Chloride

This method involves the direct esterification of L-malic acid using ethanol as both the solvent and reagent, with thionyl chloride as a catalyst.

Experimental Procedure: [7]

-

Dissolution: Dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the solution.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 20 minutes. Afterwards, allow the mixture to warm to room temperature and continue stirring overnight.

-

Work-up:

-

Once the reaction is complete, remove the solvent by concentration under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 1000 mL).

-

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

-

Dry the organic layer with anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system. This yields diethyl (S)-2-hydroxysuccinate (113 g, 99% yield)[7].

Below is a workflow diagram illustrating the key stages of this synthesis protocol.

Protocol 2: General Esterification with HCl

A more general method for preparing the l-isomer involves the esterification of L-malic acid with an alcohol in the presence of hydrogen chloride (HCl)[3][8]. While specific quantities are not detailed in the available literature, the process follows standard Fischer esterification principles.

General Workflow:

-

Mixing: L-malic acid is dissolved in an excess of ethanol.

-

Catalysis: Gaseous HCl is bubbled through the solution, or a concentrated solution of HCl in ethanol is added.

-

Heating: The mixture is typically heated under reflux to drive the reaction to completion.

-

Work-up: The excess ethanol is removed by distillation, and the remaining mixture is neutralized (e.g., with a sodium bicarbonate solution).

-

Extraction & Purification: The product is extracted with an organic solvent, dried, and purified, usually by distillation under reduced pressure.

Applications in Research and Drug Development

This compound serves as a versatile chiral building block in organic synthesis. Its primary applications are in the creation of stereochemically defined molecules for pharmaceutical and biological research.

-

Chiral Synthesis: It is a key reagent in the stereoselective synthesis of natural products and their analogues. For instance, it has been utilized in the synthesis of crucigasterin A, a compound investigated for its antitumor activity[7].

-

Precursor for Bioactive Compounds: The related compound, Diethyl DL-Malate, is used as a reagent in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which are explored as potential anti-ischemic agents[8].

-

Flavor and Fragrance Industry: Diethyl malate is also used in flavor compositions, particularly for apple and rum flavor profiles, with typical concentrations in finished consumer products ranging from 20 to 45 ppm[8].

The diagram below illustrates the logical relationship between this compound and its key application areas.

Biological Context

From a metabolic standpoint, this compound is classified as a secondary metabolite. Such metabolites are not essential for primary metabolic functions but may have roles in signaling or defense[5]. It belongs to the class of organic compounds known as beta-hydroxy acids and their derivatives[5]. Despite its presence in the Human Metabolome Database, literature on its specific biological roles and pathways is limited, indicating an area ripe for further investigation[5].

Conclusion

This compound is a valuable chiral reagent for the synthesis of complex organic molecules. Its well-defined stereochemistry makes it an important tool for researchers in drug discovery and development aiming to create enantiomerically pure compounds. The straightforward synthesis protocols and its utility as a precursor for bioactive molecules underscore its significance in medicinal and organic chemistry. Further research into its potential biological roles could unveil new applications and insights.

References

- 1. pschemicals.com [pschemicals.com]

- 2. scent.vn [scent.vn]

- 3. Diethyl malate synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Diethyl L-(-)-Malate 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | 691-84-9 [chemicalbook.com]

- 8. Diethyl malate | 7554-12-3 [chemicalbook.com]

A Comprehensive Technical Guide to Diethyl L-malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl L-malate, a significant chiral building block in organic synthesis and drug development. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in the synthesis of complex molecules.

Chemical Identity and Properties

This compound is the diethyl ester of L-malic acid. Its stereochemistry makes it a valuable chiral precursor in asymmetric synthesis.

CAS Registry Numbers:

| Compound | CAS Registry Number |

| This compound | 691-84-9[1] |

| Diethyl DL-malate (racemic) | 7554-12-3[2][3] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1][4] |

| Appearance | Colorless to light yellow, clear liquid/oil | [3][5] |

| Boiling Point | 122-124 °C at 12 mmHg253 °C | [2][3][5] |

| Density | 1.128 g/mL at 25 °C1.13 g/mL | [2][3][5] |

| Refractive Index | 1.4330 to 1.4370 | [5] |

| Specific Rotation ([α]D) | -10.18° | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Flash Point | 85 °C (185 °F) | [2][3] |

| pKa | 12.35 ± 0.20 (Predicted) | [5] |

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. Below are the reported ¹H NMR spectral data.

¹H NMR Spectral Data (400 MHz, CDCl₃): [6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.47 | q | 4.8 | -CH(OH)- |

| 4.26 | dq | 2.4, 7.2 | -O-CH₂- |

| 4.16 | q | 7.2 | -O-CH₂- |

| 3.28 | d | 4.8 | -OH |

| 2.72-2.89 | m | -CH₂- | |

| 1.20-1.34 | m | -CH₃ |

Synthesis of this compound

This compound is commonly synthesized by the Fischer esterification of L-malic acid in the presence of an acid catalyst and ethanol. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of L-Malic Acid

This protocol is based on the synthesis of diethyl (S)-2-hydroxysuccinate, another name for this compound.[6]

Materials:

-

L-malic acid (80 g, 600 mmol)

-

Anhydrous ethanol (500 mL)

-

Thionyl chloride (100 mL, 1.5 mol)

-

Ethyl acetate (1000 mL x 3 for extraction)

-

Water (500 mL x 2 for washing)

-

Saturated sodium chloride solution (brine, 500 mL x 2 for washing)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (20:1) for elution

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL).

-

Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes. Then, allow the mixture to warm to room temperature and continue stirring overnight.

-

Work-up:

-

Remove the solvent by concentration under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 1000 mL).

-

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system.

-

-

Product: The final product is obtained as diethyl (S)-2-hydroxysuccinate (113 g, 99% yield).[6]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile chiral building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its predefined stereocenter is crucial for the stereoselective synthesis of target molecules.

One notable application is its use as a reagent in the stereoselective synthesis of crucigasterin A, a compound that has been studied for its antitumor activity.[6] The chiral nature of this compound is transferred to the final product, which is essential for its biological activity.

While this compound is recognized as a metabolite, specific signaling pathways in which it plays a direct and central role are not well-documented in publicly available literature. Its primary significance in the context of drug development lies in its utility as a starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients.

References

- 1. scbt.com [scbt.com]

- 2. Diethyl malate = 97 , FG 7554-12-3 [sigmaaldrich.com]

- 3. Diethyl malate | 7554-12-3 [chemicalbook.com]

- 4. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 691-84-9 [m.chemicalbook.com]

- 6. This compound | 691-84-9 [chemicalbook.com]

Synthesis of Diethyl L-malate from L-malic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl L-malate from L-malic acid, a valuable chiral building block in the synthesis of various pharmaceutical agents and fine chemicals. This document details established experimental protocols, presents key quantitative data for comparison, and illustrates the underlying chemical transformation and experimental workflow.

Introduction

This compound, the diethyl ester of L-malic acid, is a significant chiral intermediate. Its stereocenter and versatile functional groups (a hydroxyl group and two ester moieties) make it a desirable starting material in the asymmetric synthesis of complex molecules. The esterification of L-malic acid is a fundamental transformation, and various methods have been developed to achieve high yields and purity while preserving the stereochemical integrity of the chiral center. This guide focuses on two primary synthetic routes: the use of thionyl chloride and the classic Fischer-Speier esterification.

Synthetic Methodologies

The synthesis of this compound from L-malic acid is primarily achieved through esterification. This can be accomplished using different reagents and catalysts, each with its own advantages and considerations.

Esterification using Thionyl Chloride

This method involves the in situ formation of an acid chloride, which is highly reactive towards the alcohol, leading to a rapid and high-yielding esterification.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, utilizing a strong acid as a catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[3]

Data Presentation

The following table summarizes the quantitative data associated with the different synthetic methods for preparing this compound.

| Parameter | Thionyl Chloride Method | Fischer-Speier Esterification (Representative) |

| Starting Materials | L-malic acid, Anhydrous Ethanol, Thionyl Chloride | L-malic acid, Anhydrous Ethanol, Conc. Sulfuric Acid |

| Catalyst | N/A (Reagent) | Concentrated Sulfuric Acid |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | Overnight | 2 hours (can vary) |

| Yield | 99%[4] | Typically moderate to high (specific yield not found) |

| Work-up | Extraction with ethyl acetate, washing with water and brine.[4] | Neutralization with sodium bicarbonate, extraction, washing.[5] |

| Purification | Silica gel column chromatography.[4] | Distillation.[3] |

Experimental Protocols

Detailed Protocol for Esterification using Thionyl Chloride

This protocol is adapted from a literature procedure.[4]

Materials:

-

L-malic acid (80 g, 600 mmol)

-

Anhydrous ethanol (500 mL)

-

Thionyl chloride (100 mL, 1.5 mol)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for eluent

Procedure:

-

Dissolve L-malic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature, then continue stirring overnight.

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 1000 mL).

-

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to afford this compound.[4]

Representative Protocol for Fischer-Speier Esterification

This protocol is a general representation of the Fischer esterification method.

Materials:

-

L-malic acid

-

Anhydrous ethanol (in large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve L-malic acid in a large excess of anhydrous ethanol.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of time (e.g., 2 hours), monitoring the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.[5]

-

Wash the organic layer with water and then with a saturated solution of sodium chloride.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by distillation.

Characterization of this compound

The synthesized this compound can be characterized by various spectroscopic and physical methods.

-

¹H NMR (400 MHz, CDCl₃) δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

-

Boiling Point: 253 °C

-

Density: 1.13 g/mL

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for this compound synthesis.

References

The Biological Function of Diethyl L-malate: A Technical Guide for Researchers

Abstract

Diethyl L-malate is the diethyl ester of L-malic acid, a key intermediate in central metabolism. While direct research on the specific biological functions of this compound is limited, its chemical structure strongly suggests its role as a cell-permeable prodrug of L-malate. It is anticipated that upon entering the cell, this compound is rapidly hydrolyzed by intracellular esterases into L-malate and ethanol. This guide, therefore, explores the established biological functions of L-malate to infer the downstream effects of this compound administration. This document provides an in-depth analysis of L-malate's role in cellular bioenergetics, redox homeostasis, and signaling, presenting quantitative data from relevant studies, detailed experimental protocols, and visual representations of key metabolic pathways. This resource is intended for researchers, scientists, and professionals in drug development seeking to understand the potential applications of this compound as a tool to modulate cellular metabolism.

Introduction: The Presumed Role of this compound

This compound is classified as a beta hydroxy acid derivative and is considered a secondary metabolite.[1] While it is found exogenously in some foods and beverages, its intrinsic biological role has not been extensively studied.[1] The primary interest in this compound from a biological perspective lies in its potential to act as a delivery vehicle for L-malate into the intracellular environment. The esterification of L-malate's carboxyl groups with ethanol increases its lipophilicity, likely facilitating its passage across the plasma membrane. Once inside the cell, ubiquitous esterases are expected to cleave the ester bonds, releasing L-malate and two molecules of ethanol. This intracellular elevation of L-malate can then influence a variety of cellular processes.

The Central Role of L-Malate in Cellular Metabolism

L-malate is a pivotal metabolite in several fundamental cellular processes, including the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[1] Its strategic position allows it to influence cellular energy production, redox balance, and the biosynthesis of essential molecules.[1]

The Tricarboxylic Acid (TCA) Cycle

L-malate is a key intermediate in the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Within the mitochondrial matrix, L-malate is formed by the hydration of fumarate, a reaction catalyzed by fumarase.[1] Subsequently, malate dehydrogenase catalyzes the oxidation of L-malate to oxaloacetate, a reaction that reduces NAD+ to NADH.[1] This generated NADH is a crucial electron carrier for the electron transport chain, the primary site of ATP synthesis.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytoplasm. The malate-aspartate shuttle is a vital mechanism for translocating these reducing equivalents from the cytosol into the mitochondrial matrix for oxidative phosphorylation.[2][3] Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.[2] Malate is then transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter.[2] Inside the matrix, mitochondrial malate dehydrogenase converts malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH.[2] This mitochondrial NADH can then enter the electron transport chain.

Quantitative Data on the Effects of L-Malate Supplementation

While direct quantitative data for this compound is scarce, studies on L-malate supplementation provide valuable insights into the potential downstream effects.

| Parameter | Organism/Cell Type | Treatment | Result | Reference |

| Swimming Time to Exhaustion | Mice | 0.210 g/kg L-malate (oral, 30 days) | 26.1% increase | [4] |

| Swimming Time to Exhaustion | Mice | 0.630 g/kg L-malate (oral, 30 days) | 28.5% increase | [4] |

| Serum Creatine Kinase (CK) Levels | Mice | 0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days) | Significant decrease | [4] |

| Cytosolic Malate Dehydrogenase Activity | Mice Liver | 0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days) | Significantly elevated | [4] |

| Mitochondrial Malate Dehydrogenase Activity | Mice Liver | 0.210 g/kg and 0.630 g/kg L-malate (oral, 30 days) | Significantly elevated | [4] |

| L-malate Production | Engineered E. coli | Two-stage fermentation | 253 mM (34 g/L) in 72h | [5] |

Experimental Protocols

In Vivo L-malate Supplementation and Physical Stamina Assessment in Mice

This protocol is based on the methodology described by Wu et al. (2007).[4]

Objective: To investigate the effect of oral L-malate supplementation on physical stamina in mice.

Animals: Male Kunming mice.

Procedure:

-

Acclimatization: Mice are housed for one week under standard conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

-

Grouping: Mice are randomly divided into a control group and L-malate-treated groups (e.g., 0.210 g/kg and 0.630 g/kg body weight).

-

Administration: L-malate is dissolved in distilled water and administered orally via a feeding atraumatic needle daily for 30 consecutive days. The control group receives an equivalent volume of distilled water.

-

Forced Swimming Test: On the 30th day, 60 minutes after the final administration, a forced swimming test is conducted.

-

Mice are placed individually in a tank of water (25 ± 1°C) with a depth of at least 20 cm.

-

A lead weight (e.g., 5% of body weight) is attached to the tail of each mouse.

-

Exhaustion is defined as the inability to return to the surface within a 7-second period.

-

The swimming time from the beginning of the test until exhaustion is recorded.

-

-

Biochemical Analysis: Immediately after the swimming test, blood samples are collected for the analysis of serum parameters like creatine kinase (CK). Livers are also excised for the preparation of cytosolic and mitochondrial fractions to measure enzyme activities.

Measurement of Intracellular L-malate Concentration

This protocol is a general approach based on liquid chromatography/tandem mass spectrometry (LC-MS/MS) methods.[6]

Objective: To determine the intracellular concentration of L-malate in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., HeLa, HepG2)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., 13C-labeled malate)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture plates and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for specific time periods.

-

-

Cell Harvesting and Lysis:

-

Remove the culture medium and wash the cells twice with ice-cold PBS.

-

Add a known volume of ice-cold methanol containing the internal standard to lyse the cells and precipitate proteins.

-

-

Sample Preparation:

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.

-

Collect the supernatant containing the intracellular metabolites.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the supernatant onto the LC-MS/MS system.

-

Separate L-malate from other metabolites using a suitable chromatography column and mobile phase gradient.

-

Quantify the amount of L-malate and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the intracellular concentration of L-malate by comparing the peak area ratio of L-malate to the internal standard against a standard curve.

-

Normalize the concentration to the cell number or total protein content.

-

Signaling Pathways and Experimental Workflows

Presumed Metabolic Fate of this compound

The following diagram illustrates the hypothesized pathway of this compound upon entering a cell.

Caption: Hypothesized metabolic fate of this compound upon cellular uptake.

The Malate-Aspartate Shuttle

This diagram depicts the key components and reactions of the malate-aspartate shuttle, which is crucial for transporting reducing equivalents into the mitochondria.

Caption: The Malate-Aspartate Shuttle for transporting NADH reducing equivalents.

Conclusion and Future Directions

While direct evidence for the biological functions of this compound is currently lacking, its role as a cell-permeable precursor to L-malate provides a strong basis for its potential utility in manipulating cellular metabolism. By increasing intracellular L-malate levels, this compound can be expected to influence key metabolic pathways, including the TCA cycle and the malate-aspartate shuttle, thereby impacting cellular bioenergetics and redox state. The ethanol produced as a byproduct of its hydrolysis may also have independent biological effects that warrant consideration.

Future research should focus on empirically validating the proposed metabolic fate of this compound and quantifying its effects on intracellular L-malate concentrations and downstream metabolic fluxes. Such studies will be crucial for establishing this compound as a reliable tool for researchers in metabolism and for exploring its potential therapeutic applications in diseases characterized by metabolic dysregulation.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 3. Malate-Aspartate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of L-malate on physical stamina and activities of enzymes related to the malate-aspartate shuttle in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-malate production by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl L-malate as a natural secondary metabolite

An In-depth Technical Guide to Diethyl L-malate as a Natural Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 691-84-9) is the diethyl ester of L-malic acid, a naturally occurring dicarboxylic acid. It is classified as a natural secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play roles in defense or signaling. While its precursor, L-malic acid, is a central metabolite in cellular respiration, the esterified form, this compound, is found in various natural sources, contributing to their characteristic flavor and aroma profiles.

Despite its presence in nature, a comprehensive body of research specifically detailing the biosynthesis, biological activities, and experimental protocols for this compound is notably scarce in publicly available literature. Much of the detailed toxicological and mechanistic data is available for the structurally related α,β-unsaturated carbonyl compound, diethyl maleate. This guide aims to consolidate the existing information on this compound, provide context using data from related compounds, and present hypothesized pathways and generalized experimental protocols to serve as a foundational resource for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, analysis, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 691-84-9 | [1] |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid/Oil | [2] |

| Density | 1.120 - 1.13 g/mL at 20-25 °C | [2][3] |

| Boiling Point | ~242-253 °C at 760 mmHg | [2][4] |

| Refractive Index | 1.4330 to 1.4460 at 20 °C | [2][3] |

| Solubility | Soluble in alcohol; slightly soluble in chloroform, methanol. | [2][4] |

| Predicted pKa | 12.35 ± 0.20 | [2] |

| Optical Rotation (α) | -10.18° | [2] |

Natural Occurrence and Significance

This compound has been identified in a variety of natural sources, particularly in fruits and fermented beverages. Its presence is often associated with the metabolic activity of yeasts and bacteria during fermentation processes, where L-malic acid is a common substrate.

| Natural Source | Context/Significance | Reference(s) |

| Wine (various) | Formed during alcoholic and malolactic fermentation. Contributes to the fruity and caramellic aroma profile of the wine. | [5] |

| Fruits | Identified as a volatile compound in various fruits. | |

| Fungi | Reported in cultures of certain fungi, such as Rhizopus. | |

| Yeast (S. cerevisiae) | Identified as a metabolite produced by Saccharomyces cerevisiae. |

Note: Specific quantitative data on the concentration of this compound in these sources is limited in the available literature.

Biosynthesis Pathway (Hypothesized)

A specific, fully elucidated biosynthetic pathway for this compound in any organism has not been detailed in the reviewed literature. However, a logical pathway can be hypothesized based on the well-documented biosynthesis of its precursor, L-malic acid, in microorganisms like fungi and yeast, followed by a subsequent esterification step.

The primary route for high-yield L-malic acid production in fungi such as Aspergillus and yeast like Saccharomyces cerevisiae is the cytosolic reductive Tricarboxylic Acid (rTCA) pathway.[6][7] This pathway is distinct from the mitochondrial TCA cycle and is highly efficient, with a theoretical yield of 2 moles of malate per mole of glucose consumed.[6]

The key steps are:

-

Glycolysis: Glucose is converted to pyruvate in the cytosol.

-

Pyruvate Carboxylation: Pyruvate is carboxylated to form oxaloacetate. This reaction is catalyzed by the enzyme Pyruvate Carboxylase (PYC) .[7]

-

Oxaloacetate Reduction: Oxaloacetate is then reduced to L-malate by the enzyme cytosolic Malate Dehydrogenase (MDH) , using NADH as a cofactor.[7]

-

Esterification: The synthesized L-malic acid is subsequently esterified with two molecules of ethanol to form this compound. The specific enzyme responsible for this diesterification in natural systems is not yet identified but is likely an esterase or acyltransferase.

Biological and Biochemical Activities

There is a significant lack of specific data on the biological and biochemical activities of this compound. However, extensive research has been conducted on the closely related compound, diethyl maleate (DEM) , which is the cis-isomer of the diethyl ester of maleic acid. DEM is widely used as a research chemical to study oxidative stress due to its potent ability to deplete cellular glutathione (GSH).[8][9]

Mechanism of Action of Diethyl Maleate: Diethyl maleate is an electrophilic α,β-unsaturated carbonyl compound. It reacts with the nucleophilic thiol group of glutathione in a conjugation reaction catalyzed by the enzyme Glutathione S-transferase (GST) .[10] This reaction consumes GSH, leading to its depletion within the cell and rendering the cell more susceptible to oxidative damage from reactive oxygen species (ROS).[10][11] This depletion can enhance the toxicity of various xenobiotics and conditions like hyperbaric oxygen exposure.[8][9]

The table below summarizes quantitative data on the biological activity of diethyl maleate. It is critical to note that this data does not apply to this compound , but is provided for context and to highlight a potential area of investigation.

| Activity | Metric | Value | System | Reference(s) |

| Glutathione Depletion | IC₅₀ | 0.1 - 0.5 mM | in vitro (Glutathione S-transferase) | [10] |

| GSH Level Increase (compensatory) | % Increase | 218% | Bovine Pulmonary Artery Endothelial Cells (0.1 mM, 24h) | [10] |

| Cystine/Glutamate Uptake | % Increase | 723% | Endothelial Cells (0.025 mM, 10 min) | [10] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via Fischer esterification of L-malic acid.

Materials:

-

L-malic acid

-

Anhydrous Ethanol (200 proof)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the apparatus is protected from atmospheric moisture with a drying tube.

-

Reaction Mixture: Suspend L-malic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents) in the flask and cool the mixture in an ice bath to 0 °C.

-

Catalyst Addition: While stirring, slowly add thionyl chloride (approx. 2.2 equivalents) dropwise from the dropping funnel. (Alternatively, a catalytic amount of concentrated sulfuric acid can be used). The addition should be controlled to maintain a low temperature.

-

Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours (e.g., 4-6 hours, reaction can be monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess ethanol.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or silica gel column chromatography to obtain the pure ester.

Quantification in Wine by GC-MS (Representative Protocol)

This protocol outlines a general workflow for the extraction and quantification of volatile esters like this compound from a wine matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Wine sample

-

Internal Standard (IS) (e.g., 3-octanol or ethyl heptanoate, dissolved in ethanol)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous Sodium Sulfate

-

GC vials, centrifuge tubes, vortex mixer, centrifuge.

Procedure:

-

Sample Preparation:

-

Pipette 20 mL of the wine sample into a 50 mL centrifuge tube.

-

Spike the sample with a known concentration of the internal standard solution (e.g., 200 µL of a 10 mg/L solution).

-

Add 8 mL of dichloromethane to the tube.

-

-

Liquid-Liquid Extraction (LLE):

-

Vigorously mix the tube using a vortex mixer for 5-10 minutes to extract the volatile compounds into the organic phase.

-

Centrifuge the mixture (e.g., at 4000 rpm for 10 min) to achieve phase separation.

-

-

Sample Concentration:

-

Carefully collect the lower organic (DCM) layer using a pipette.

-

Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Gently concentrate the extract under a stream of nitrogen to a final volume of approximately 200 µL.

-

-

GC-MS Analysis:

-

Transfer the concentrated extract to a GC vial with an insert.

-

Inject 1 µL of the sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-5MS or similar (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 40 °C (hold 2 min), ramp at 5 °C/min to 250 °C (hold 5 min).

-

Injector: 250 °C, splitless mode.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. Characteristic ions for this compound would need to be determined from its mass spectrum (e.g., fragments from loss of ethoxy or carboxyl groups).

-

-

-

Data Analysis:

-

Identify the this compound peak by its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.

-

Conclusion

This compound is a naturally occurring secondary metabolite that contributes to the sensory characteristics of various foods and beverages. While its physicochemical properties are reasonably well-defined, there is a pronounced scarcity of in-depth research into its specific biosynthetic pathways and biological activities. Current understanding suggests its formation via the esterification of L-malic acid, a product of the highly efficient reductive TCA pathway in microorganisms. The biological significance of this compound remains an open area for investigation, with data from the related compound, diethyl maleate, suggesting that studies into its effects on cellular redox systems could be a fruitful avenue of research. The generalized synthetic and analytical protocols provided herein offer a starting point for researchers to produce and quantify this compound, facilitating future studies to fully elucidate its role as a natural secondary metabolite.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 691-84-9 [m.chemicalbook.com]

- 3. diethyl malate, 7554-12-3 [thegoodscentscompany.com]

- 4. scent.vn [scent.vn]

- 5. Chemical Composition of Alcoholic Beverages, Additives and Contaminants - Alcohol Drinking - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Current Progress on Microbial l-malic Acid Production - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. Production of L-Malic Acid by Metabolically Engineered Aspergillus nidulans Based on Efficient CRISPR–Cas9 and Cre-loxP Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Depletion of tissue glutathione with diethyl maleate enhances hyperbaric oxygen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lung mitochondrial function following oxygen exposure and diethyl maleate-induced depletion of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Diethyl L-malate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of Diethyl L-malate, a significant chiral ester with applications in the pharmaceutical and flavor industries. While its presence has been identified in various natural sources, quantitative data remains limited. This document summarizes the current knowledge on its distribution in plants, fruits, and microorganisms. Furthermore, it offers detailed experimental protocols for the extraction, identification, and quantification of this compound from these matrices, addressing a critical gap for researchers and drug development professionals. A putative biosynthetic pathway and a general experimental workflow are also presented to guide future research in this area.

Introduction

This compound, the diethyl ester of L-malic acid, is a chiral molecule of interest due to its potential as a building block in the synthesis of bioactive compounds and its contribution to the aroma profiles of various natural products. Understanding its natural occurrence is crucial for exploring its biosynthetic pathways, potential physiological roles, and for the development of natural production methods. This guide aims to consolidate the existing information on the natural sources of this compound and to provide detailed methodologies for its analysis, thereby facilitating further research into this compound.

Natural Occurrence of this compound

The presence of this compound has been reported in a limited number of natural sources, spanning the plant and microbial kingdoms. While qualitative identification has been established in these instances, comprehensive quantitative data is largely absent from the current scientific literature.

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Common Name | Organ/Matrix | Data Type | Reference(s) |

| Plantae | Spondias mombin | Yellow Mombin, Hog Plum | Fruit | Qualitative | [1][2][3][4][5][6] |

| Plantae | Rosa laevigata | Cherokee Rose | Flower | Qualitative | [5][7][8][9][10] |

| Plantae | Vitis vinifera | Grape | Fruit | Qualitative | [11][12][13][14][15] |

| Fungi | Saccharomyces cerevisiae | Baker's Yeast, Brewer's Yeast | Fermentation Broth | Metabolite | [16][17][18][19][20] |

Experimental Protocols for the Analysis of this compound

The following sections detail a recommended experimental workflow for the extraction and quantification of this compound from various natural matrices. These protocols are based on established methods for the analysis of volatile and semi-volatile esters in complex samples.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the matrix.

3.1.1. Plant and Fruit Tissues (Spondias mombin, Rosa laevigata, Vitis vinifera)

-

Homogenization: Fresh or frozen tissue (e.g., fruit pulp, flower petals) should be homogenized in a suitable solvent. For semi-volatile esters, a mixture of dichloromethane and methanol (2:1, v/v) is recommended.

-

Extraction: The homogenized sample is then subjected to ultrasonic-assisted extraction (UAE) or solid-phase microextraction (SPME).

-

UAE: The sample is sonicated for 30 minutes at a controlled temperature (e.g., 25°C) and then centrifuged. The supernatant is collected.

-

HS-SPME (Headspace Solid-Phase Microextraction): A homogenized sample is placed in a sealed vial and heated to a specific temperature (e.g., 60°C) to allow volatile and semi-volatile compounds to partition into the headspace. An SPME fiber (e.g., PDMS/DVB) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[1][21][22][23]

-

-

Concentration: The solvent extract from UAE can be concentrated under a gentle stream of nitrogen.

3.1.2. Fermentation Broth (Saccharomyces cerevisiae)

-

Cell Removal: The fermentation broth is centrifuged to remove yeast cells.

-

Liquid-Liquid Extraction (LLE): The supernatant is extracted with a water-immiscible organic solvent such as dichloromethane or ethyl acetate. The mixture is vortexed and then centrifuged to separate the layers. The organic layer is collected.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the method of choice for the identification and quantification of this compound.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is suitable.

-

Injector: Splitless injection is recommended for trace analysis.

-

Oven Temperature Program: A temperature gradient should be optimized to achieve good separation of this compound from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for initial identification, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Key ions for this compound (m/z) would be selected based on its mass spectrum.

-

Quantification

An internal standard method is recommended for accurate quantification.

-

Internal Standard: A deuterated analog of this compound or a structurally similar compound not present in the sample should be added at a known concentration to both the samples and calibration standards before extraction.

-

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard.

-

Calculation: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is presumed to occur via the esterification of L-malic acid with ethanol. L-malic acid is a key intermediate in the tricarboxylic acid (TCA) cycle in both plants and microorganisms.[24] Ethanol is a common product of fermentation in yeast and can also be present in plant tissues. The esterification is likely catalyzed by an unspecific esterase or a specific alcohol acyltransferase.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Quantification

The following diagram outlines a comprehensive workflow for the quantification of this compound in natural samples.

Caption: General experimental workflow for this compound quantification.

Conclusion

The natural occurrence of this compound in various plants and microorganisms presents an exciting area for further research. While its presence is confirmed, a significant opportunity exists to quantify its concentration in these sources and to elucidate the specific enzymatic pathways responsible for its biosynthesis. The detailed experimental protocols and workflows provided in this guide are intended to empower researchers, scientists, and drug development professionals to pursue these investigations, ultimately contributing to a deeper understanding of this valuable chiral ester and its potential applications.

References

- 1. Analysis of volatile compounds of taperebá (Spondias mombin L.) and cajá (Spondias mombin L.) by simultaneous distillation and extraction (SDE) and solid phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Spondias tuberosa and Spondias mombin: Nutritional Composition, Bioactive Compounds, Biological Activity and Technological Applications | MDPI [mdpi.com]

- 7. Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxwellsci.com [maxwellsci.com]

- 9. maxapress.com [maxapress.com]

- 10. Frontiers | Characterization of volatiles in flowers from four Rosa chinensis cultivars by HS-SPME-GC × GC-QTOFMS [frontiersin.org]

- 11. Metabolic constituents of grapevine and grape-derived products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Compositional Analysis of Grape Berries: Mapping the Global Metabolism of Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The First Insight into the Metabolite Profiling of Grapes from Three Vitis vinifera L. Cultivars of Two Controlled Appellation (DOC) Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Differential Analysis of Proteins Involved in Ester Metabolism in two Saccharomyces cerevisiae Strains during the Second Fermentation in Sparkling Wine Elaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Parameters affecting ethyl ester production by Saccharomyces cerevisiae during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Parameters Affecting Ethyl Ester Production by Saccharomyces cerevisiae during Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. jeol.com [jeol.com]

- 24. The role of malate in plant homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive literature review on Diethyl L-malate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl L-malate, the diethyl ester of L-malic acid, is a chiral molecule with growing interest in the fields of organic synthesis and drug development. Its utility as a versatile building block and its potential biological activities make it a compound of significant scientific curiosity. This technical guide provides a comprehensive literature review of this compound, encompassing its chemical properties, synthesis, and known biological applications. Particular emphasis is placed on its role as a precursor in the synthesis of bioactive molecules and its relationship with cellular redox signaling pathways. This document aims to serve as an in-depth resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Properties and Data

This compound is a colorless to pale yellow oily liquid. Its chemical structure consists of a four-carbon dicarboxylic acid backbone with a hydroxyl group at the C-2 position and ethyl esters at both carboxylic acid functionalities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₅ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 691-84-9 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 253 °C | [3] |

| Density | 1.13 g/mL | [3] |

| Refractive Index | 1.4330 to 1.4370 | [3] |

| Specific Rotation ([α]D) | -10.18° | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| Purity (typical) | >97.0% (GC) | [2] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the esterification of L-malic acid with ethanol. A detailed experimental protocol is provided below.

Fischer Esterification of L-Malic Acid

Principle: This method involves the acid-catalyzed esterification of both carboxylic acid groups of L-malic acid with ethanol. Thionyl chloride is used as a convenient source of HCl in situ, which acts as the catalyst.

Experimental Protocol:

-

Materials:

-

L-malic acid (1.0 eq)

-

Anhydrous ethanol (excess, as solvent)

-

Thionyl chloride (2.5 eq)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

-

Procedure:

-

Dissolve L-malic acid (e.g., 80 g, 600 mmol) in anhydrous ethanol (500 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (e.g., 100 mL, 1.5 mol) dropwise to the stirred solution at 0 °C.[4]

-

After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and continue stirring overnight.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by concentration under reduced pressure.[4]

-

Extract the residue with ethyl acetate (3 x 1000 mL).[4]

-

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., 20:1) as the eluent system to afford pure Diethyl (S)-2-hydroxysuccinate (this compound).[4]

-

-

Characterization:

-

The purified product can be characterized by various spectroscopic methods. For example, ¹H NMR spectroscopy can confirm the structure.

-

¹H NMR (400 MHz, CDCl₃) δ: 4.47 (q, J = 4.8 Hz, 1H), 4.26 (dq, J = 2.4, 7.2 Hz, 2H), 4.16 (q, J = 7.2 Hz, 2H), 3.28 (d, J = 4.8 Hz, 1H), 2.72-2.89 (m, 2H), 1.20-1.34 (m, 6H).[4]

-

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While research specifically on this compound is somewhat limited, its structural similarity to other biologically active malate derivatives and related compounds provides insights into its potential applications in drug development.

Precursor for Bioactive Molecules

This compound serves as a chiral building block in the stereoselective synthesis of various complex molecules with potential therapeutic properties.

-

Antitumor Agents: It is a reagent in the synthesis of crucigasterin A, a compound that has exhibited antitumor activity.[4]

-

Anti-ischemic Agents: Diethyl DL-malate is utilized in the synthesis of dicarboxylic nitroxyalkylamides and nitroxyalkylimides, which are being investigated as potential anti-ischemic agents.

Glutathione Depletion and Redox Modulation

Much of the research on the biological effects of diethyl esters of dicarboxylic acids has focused on diethyl maleate, a structurally related compound. Diethyl maleate is a known depletor of intracellular glutathione (GSH).[5] This activity is attributed to its α,β-unsaturated carbonyl structure, which makes it a substrate for glutathione S-transferases (GSTs).

Mechanism of Glutathione Depletion by Diethyl Maleate: Diethyl maleate reacts with the sulfhydryl group of GSH in a reaction catalyzed by GSTs, forming a GSH conjugate. This depletes the cellular pool of reduced glutathione, leading to an increase in oxidative stress.

Although this compound lacks the α,β-unsaturated system of diethyl maleate, the potential for it or its metabolites to influence cellular redox status warrants investigation, especially given the observed biological activities of related malate compounds.

Experimental Protocol for In Vitro Glutathione Depletion (using Diethyl Maleate as a model):

-

Cell Culture: Plate cells (e.g., murine or human cancer cell lines) in appropriate culture medium and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of the test compound (e.g., diethyl maleate) in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Replace the culture medium with the medium containing the test compound.

-

Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) to allow for cellular uptake and interaction.

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

GSH Assay: Determine the intracellular GSH concentration using a commercially available GSH assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

Diagram 2: Glutathione Depletion by Diethyl Maleate

Caption: Mechanism of glutathione depletion by diethyl maleate.

Nrf2 Pathway Activation

Recent studies have shown that L-malate (the unesterified parent compound) can protect against myocardial ischemia/reperfusion injury by activating the Nrf2/Keap1 antioxidant pathway.[4] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

While direct evidence for this compound activating the Nrf2 pathway is not yet available, the findings with L-malate suggest that this is a promising area for future research. The related compound, diethyl maleate, is a known activator of the Nrf2 pathway.[6][7][8]

Diagram 3: Postulated Nrf2 Activation by L-malate

Caption: L-malate's activation of the Nrf2 antioxidant pathway.

Toxicology

There is limited toxicological data available specifically for this compound. The Safety Data Sheet indicates a lack of acute oral, inhalation, and dermal toxicity data.[5] Much of the available toxicological information is for the related compound, diethyl maleate.

Table 2: Toxicological Data for Diethyl Maleate (as a related compound)

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 3200 mg/kg | [3] |

| LD₅₀ | Rabbit | Dermal | >5000 mg/kg | [3] |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [3] |

It is important to note that the toxicological profile of this compound may differ from that of diethyl maleate due to structural differences. Further toxicological studies on this compound are required to fully assess its safety profile.

Conclusion

This compound is a valuable chiral synthon with demonstrated utility in the preparation of complex bioactive molecules. While direct research into its own biological activities is still emerging, the known effects of its parent compound, L-malic acid, and the structurally related diethyl maleate, suggest promising avenues for investigation, particularly in the areas of cancer therapy and cardioprotection through the modulation of cellular redox pathways. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to establish a comprehensive toxicological profile. This will be crucial for realizing its full potential in drug development and other biomedical applications.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Ischemia-Selective Cardioprotection by Malonate for Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Protective Effects of L-Malate against Myocardial Ischemia/Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Nrf2 activator Diethyl Maleate attenuates ROS mediated NLRP3 inflammasome activation in murine microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic analysis of Nrf2 pathway activation dynamics during repeated xenobiotic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nrf2 transcriptionally activates the mafG gene through an antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethyl L-malate for Researchers and Drug Development Professionals

Abstract: Diethyl L-malate, the diethyl ester of L-malic acid, is a versatile chiral building block with significant applications in stereoselective synthesis and as a precursor for various bioactive molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its current applications in research and drug development. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized to enhance understanding.

Physicochemical Properties of this compound

This compound is a colorless oily liquid.[1] Its key physicochemical properties are summarized in Table 1. It is classified as a beta-hydroxy acid derivative, containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon.[1]

| Property | Value |

| Molecular Formula | C₈H₁₄O₅[2] |

| Molecular Weight | 190.19 g/mol [2] |

| CAS Number | 691-84-9[2] |

| Appearance | Colorless Oil[1] |

| Boiling Point | 253 °C[1] |

| Density | 1.13 g/cm³[1] |

| Refractive Index | 1.4330 to 1.4370[1] |

| Solubility | Slightly soluble in chloroform and methanol[1] |

| Specific Rotation (α) | -10.18°[1] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer esterification of L-malic acid using ethanol in the presence of an acid catalyst.[3] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from L-Malic Acid

This protocol is adapted from a patented synthesis method.[4]

Materials:

-

L-malic acid (80 g, 600 mmol)

-

Anhydrous ethanol (500 mL)

-

Thionyl chloride (100 mL, 1.5 mol)[4]

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Round-bottom flask (1 L)

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Dissolve L-malic acid (80 g, 600 mmol) in anhydrous ethanol (500 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (100 mL, 1.5 mol) dropwise to the solution at 0 °C.[4]

-

After the addition is complete, stir the reaction mixture at 0 °C for 20 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, then continue to stir overnight.[4]

-

Upon completion of the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.[4]

-

Extract the residue with ethyl acetate (3 x 1000 mL).[4]

-

Combine the organic phases and wash sequentially with water (2 x 500 mL) and saturated sodium chloride solution (2 x 500 mL).[4]

-